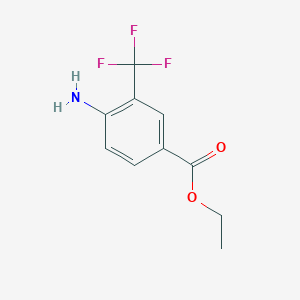

Ethyl 4-amino-3-(trifluoromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPNIUJAKBOMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Amino 3 Trifluoromethyl Benzoate and Its Structural Isomers

Regioselective Synthesis Strategies

The strategic placement of substituents on the aromatic ring is a critical challenge in the synthesis of ethyl 4-amino-3-(trifluoromethyl)benzoate. Several synthetic routes can be envisioned, each with its own set of advantages and challenges regarding regiochemical control.

Amination Routes on Trifluoromethylated Benzoates

One of the most direct approaches to forming the target molecule involves the introduction of an amino group onto a pre-existing trifluoromethylated benzoate (B1203000) scaffold. This can be achieved through several methods, including the reduction of a nitro group or through modern cross-coupling reactions.

A common strategy involves the nitration of a suitable starting material, followed by reduction. For instance, the synthesis of related aminobenzoates often starts with the corresponding nitro compound. The reduction of the nitro group to an amine is a well-established transformation, with various reagents available, such as indium/ammonium chloride in aqueous ethanol (B145695), which can selectively reduce a nitro group in the presence of other functional groups like esters. rsc.orgorgsyn.org

In recent years, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines. For the synthesis of this compound, a potential route would involve the use of ethyl 4-halo-3-(trifluoromethyl)benzoate as a substrate. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and preventing side reactions. numberanalytics.comacs.orgbeilstein-journals.org The development of specialized ligands has expanded the scope of this reaction to include even challenging substrates. organic-chemistry.org

The Ullmann condensation is another classical method for forming aryl-amine bonds, typically using a copper catalyst at elevated temperatures. nih.gov While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option for certain substrates.

Esterification of Substituted Aminobenzoic Acids

An alternative and highly convergent approach is the esterification of a pre-synthesized substituted aminobenzoic acid. The key starting material for this route, 4-amino-3-(trifluoromethyl)benzoic acid, is commercially available, making this a very practical and common method. thermofisher.com

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.netlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is often removed, for example, by using a Dean-Stark apparatus. researchgate.net The synthesis of the related compound ethyl 4-aminobenzoate (B8803810) (benzocaine) from 4-aminobenzoic acid and ethanol is a classic example of this reaction. nih.govlibretexts.org

For industrial-scale synthesis, the optimization of Fischer esterification is critical. This includes the choice of catalyst, reaction temperature, and pressure to maximize yield and minimize reaction time and waste. acs.orgresearchgate.net While traditional homogeneous catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the product. This has led to the development of heterogeneous solid acid catalysts, such as ion-exchange resins or supported metal oxides, which can be easily recovered and reused. youtube.comscbt.com

A study on the esterification of various substituted benzoic acids using a titanium aminotriphenolate catalyst highlighted the influence of electronic and steric effects on the reaction rate. researchgate.net Another study demonstrated the use of microwave irradiation to accelerate the Fischer esterification of substituted benzoic acids, significantly reducing reaction times.

Introduction of Trifluoromethyl Group via Electrophilic or Nucleophilic Trifluoromethylation

Introducing the trifluoromethyl (CF₃) group at a late stage onto an existing aminobenzoate scaffold is a third synthetic strategy. The trifluoromethyl group can significantly alter the physical and chemical properties of a molecule, and its regioselective introduction is a field of active research.

Electrophilic trifluoromethylating reagents, often referred to as "CF₃⁺" sources, can be used to install the trifluoromethyl group onto electron-rich aromatic rings. However, the amino group of ethyl 4-aminobenzoate is a strong activating group, and controlling the position of trifluoromethylation can be challenging, often leading to a mixture of isomers. The development of more selective electrophilic trifluoromethylating agents is an ongoing area of research.

Nucleophilic trifluoromethylation, using reagents that deliver a "CF₃⁻" equivalent, typically requires a leaving group, such as a halide, on the aromatic ring. This approach would involve a starting material like ethyl 4-amino-3-halobenzoate.

Reaction Conditions and Optimization Protocols

The efficiency, scalability, and cost-effectiveness of any synthetic route are heavily dependent on the optimization of reaction conditions. For the industrial production of this compound, careful control over catalysts, solvents, temperature, and pressure is paramount.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent system is critical for both esterification and amination reactions.

For Esterification:

In Fischer esterification, strong protic acids like sulfuric acid are common, but for industrial applications, solid acid catalysts are often preferred for their ease of separation and recyclability. youtube.com The choice of solvent can also influence the reaction. While an excess of the alcohol (ethanol in this case) often serves as both reactant and solvent, the use of a co-solvent can sometimes be beneficial. numberanalytics.com Protic solvents can enhance the reaction rate by stabilizing the protonated carboxylic acid, while non-polar solvents can aid in product separation. numberanalytics.com

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, p-TsOH | High activity, low cost | Corrosive, difficult to separate |

| Heterogeneous Solid Acid | Ion-exchange resins, Zeolites, Supported metal oxides | Easy separation, reusable, less corrosive | Can have lower activity than homogeneous catalysts |

| Lewis Acids | Titanium alkoxides, Zirconium-based catalysts | High activity and selectivity for some substrates | Can be sensitive to water |

For Amination:

In Buchwald-Hartwig amination, the catalyst system consists of a palladium precursor and a phosphine ligand. The choice of ligand is crucial and depends on the specific substrates. Sterically hindered and electron-rich ligands have been developed to improve the coupling of a wide range of aryl halides and amines. wikipedia.orgorganic-chemistry.org The solvent also plays a significant role, with polar aprotic solvents like toluene (B28343), dioxane, or DMF often being used. chemrxiv.orgamazonaws.com The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). numberanalytics.combeilstein-journals.org

| Ligand Family | Common Examples | Application Scope |

| Biarylphosphines | XPhos, SPhos, RuPhos | Broad scope for aryl chlorides, bromides, and triflates |

| Ferrocenylphosphines | dppf | Good for aryl iodides and triflates |

| Josiphos-type ligands | - | Effective for a range of couplings |

Temperature and Pressure Control in Industrial Scale Synthesis

The control of temperature and pressure is a key factor in scaling up the synthesis of this compound.

For Fischer esterification , which is an equilibrium reaction, increasing the temperature generally increases the reaction rate. acs.org However, excessively high temperatures can lead to side reactions and degradation of the product or catalyst. researchgate.net The reaction is often carried out at the reflux temperature of the alcohol. libretexts.org Pressure is less commonly manipulated in standard lab-scale esterifications but can be used in industrial settings to control the boiling point of the solvent and to facilitate the removal of water, thereby driving the equilibrium towards the product. acs.org Industrial esterifications are often carried out in continuous stirred-tank reactors (CSTRs) or plug-flow reactors (PFRs) to ensure consistent product quality and high throughput. acs.org

In amination reactions , temperature control is also crucial. Buchwald-Hartwig aminations are often run at elevated temperatures, typically between 80 °C and 110 °C, to achieve a reasonable reaction rate. beilstein-journals.org Reductive amination reaction rates are also temperature-dependent, and the optimal temperature needs to be determined for each specific substrate and catalyst system. researchgate.net Pressure is a more significant factor in reductive aminations that use gaseous reagents like hydrogen or ammonia. In such cases, higher pressures can increase the concentration of the gaseous reactant in the liquid phase, thereby accelerating the reaction rate. youtube.comacs.org Safety considerations are paramount when working with high pressures on an industrial scale.

Novel Synthetic Routes and Green Chemistry Approaches

The pursuit of novel synthetic pathways is often driven by the need for greater efficiency, milder reaction conditions, and improved environmental compatibility. For polysubstituted anilines and their derivatives, this involves moving beyond traditional multi-step procedures that may involve harsh reagents.

A plausible and common synthetic strategy for this compound begins with a suitable trifluoromethyl-substituted precursor. One logical starting material is 2-(trifluoromethyl)benzoic acid. The synthesis would typically involve nitration to introduce a nitro group, followed by reduction to the corresponding amine, and finally, esterification to yield the target ethyl ester.

Proposed Synthetic Pathway:

Nitration: 2-(Trifluoromethyl)benzoic acid is nitrated to form 4-nitro-3-(trifluoromethyl)benzoic acid. This electrophilic aromatic substitution is a standard transformation.

Reduction: The nitro group of 4-nitro-3-(trifluoromethyl)benzoic acid is reduced to an amino group to yield 4-amino-3-(trifluoromethyl)benzoic acid.

Esterification: The resulting 4-amino-3-(trifluoromethyl)benzoic acid is then esterified with ethanol to produce this compound. libretexts.org

Green chemistry principles can be applied to each of these steps to enhance sustainability. For instance, the reduction of the nitro group, traditionally carried out with reagents like tin or iron in acidic media, can be made greener. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is a more atom-economical alternative. bohrium.com A patent for the preparation of benzocaine (B179285) describes a green route involving catalytic hydrogenation with Pd/C, where the catalyst can be recycled. libretexts.org Another green approach for the reduction of nitroarenes involves using indium metal in aqueous ethanol, which is environmentally safer. thermofisher.com

Researchers at the University of Glasgow have developed an electrochemical method for reducing nitrobenzenes to anilines at room temperature and pressure using a redox mediator. This process is energy-efficient, minimizes by-products, and can be powered by renewable electricity, offering a significant green advantage for aniline (B41778) synthesis. nih.gov

The synthesis of substituted anilines can also be approached from different precursors using green methods. For example, a method has been developed for the synthesis of substituted anilines from isatoic anhydride-8-amide, which proceeds efficiently at room temperature. nih.govresearchgate.net Another novel green method produces substituted anilines from benzyl (B1604629) azides. chemrxiv.org

For the esterification step, using a recyclable solid acid catalyst can be a greener alternative to using strong mineral acids like sulfuric acid, which can generate significant acidic waste. organic-chemistry.org

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents | Solvent | Conditions | Yield | Green Aspects |

| Catalytic Hydrogenation | 5% Pd/C, H₂ | Ethanol | 80-100 °C, 2h | >99.5% | Recyclable catalyst, high atom economy libretexts.org |

| Metal-mediated | Indium powder, NH₄Cl | Ethanol/Water | Reflux, 2.5h | 90% | Use of water as a co-solvent, avoids heavy metal waste thermofisher.com |

| Electrochemical | Redox mediator, electric current | Water | Room Temp. | >99% | Low energy, no stoichiometric reagents, can use renewable energy nih.gov |

This table is generated based on data for related compounds to illustrate the principles.

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org These benefits are particularly relevant for reactions that are exothermic or involve hazardous intermediates.

The synthesis of this compound can be adapted to a continuous flow process. For example, the amination of aryl halides and esters has been shown to be significantly intensified using continuous flow processing at elevated temperatures and pressures, conditions that can be hazardous in traditional batch reactors. nih.gov

A continuous-flow procedure for the synthesis of β-amino acid esters has been developed using a lipase-catalyzed Michael addition of aromatic amines. This method highlights the use of green reaction conditions, such as methanol (B129727) as the solvent and a short residence time of 30 minutes, to achieve high yields. researchgate.net

The esterification step can also be performed in a flow system. For instance, the acid-catalyzed condensation between a ketone and an ester has been successfully carried out in a packed-bed reactor with a polymer-supported sulfonic acid, demonstrating the potential for continuous production and easy separation of the catalyst. rsc.org

Table 2: Examples of Flow Chemistry in Relevant Syntheses

| Reaction Type | Reactants | Catalyst/Mediator | Conditions | Residence Time | Yield |

| Amination | Aryl chloride, Ammonia | None | 200 °C | 10 min | 97% conversion nih.gov |

| Michael Addition | Aromatic amine, Acrylate | Lipase TL IM | 35 °C | 30 min | High |

| Aldol Reaction | Aromatic ester, Vinylogous ester | Potassium tert-amyloxide | - | 15 sec | 85% |

This table is generated based on data for related reactions to illustrate the applicability of flow chemistry.

Chemical Transformations and Derivatization Pathways of Ethyl 4 Amino 3 Trifluoromethyl Benzoate

Reactions at the Amino Functionality

The primary amino group (-NH₂) is a key site for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The amino group of ethyl 4-amino-3-(trifluoromethyl)benzoate readily undergoes acylation or amidation when treated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate conditions. These reactions result in the formation of a stable amide bond. Direct amidation of carboxylic acids with amines, including aromatic amines, can be facilitated by various catalysts. For instance, titanium-based catalysts like TiCl₄ and TiF₄ have proven effective in promoting the direct formation of amides from carboxylic acids and amines in refluxing toluene (B28343). researchgate.net Other methods for the amidation of unprotected amino acids, which share functional similarities, employ reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in combination with imidazole (B134444) to activate the carboxylic acid and protect the amino group in situ. organic-chemistry.org Such catalytic approaches can provide high yields without the need for conventional protecting group strategies. organic-chemistry.orgnih.gov

A representative acylation reaction is the treatment of this compound with an acid chloride, such as 3-methyl-4-nitrobenzoyl chloride, to yield the corresponding N-acylated product, ethyl 4-((3-methyl-4-nitrobenzoyl)amino)benzoate. sigmaaldrich.com

Representative Amidation Reaction:

This compound + R-COOH --(Catalyst)--> Ethyl 4-(R-carbonylamino)-3-(trifluoromethyl)benzoate + H₂O

The primary amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. bepls.comnih.gov This reaction is typically catalyzed by an acid and involves the removal of a water molecule. amazonaws.com Schiff bases are valuable intermediates in organic synthesis and are known for their diverse biological activities. bepls.comorientjchem.org

For example, ethyl 4-aminobenzoate (B8803810), a closely related analogue, reacts with various aromatic aldehydes in the presence of an acidic catalyst like glacial acetic acid or methanesulfonic acid to produce the corresponding Schiff bases in high yield. amazonaws.comorientjchem.org The reaction of a p-aminobenzoate with 4-(trifluoromethyl)benzaldehyde, heated at reflux in dry toluene with p-toluenesulfonic acid, yields the diarylamine product after purification. researchgate.net The formation of the characteristic imine (C=N) bond can be confirmed by spectroscopic methods such as FT-IR, which shows a distinct absorption band for this group. orientjchem.org

Interactive Table: Synthesis of Schiff Bases from Aminobenzoate Derivatives

| Amine Reactant | Aldehyde/Ketone Reactant | Catalyst/Conditions | Product | Yield | Reference |

| p-Aminobenzoate | 4-(Trifluoromethyl)benzaldehyde | p-Toluenesulfonic acid, Toluene, Reflux | Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate | 50% | researchgate.net |

| Ethyl 4-aminobenzoate | 2-Hydroxy-4-methoxybenzaldehyde | N/A | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino] benzoate (B1203000) | N/A | sigmaaldrich.com |

| Ethyl 2-aminobenzoate | 4-Bromobenzaldehyde | Methanesulfonic acid, Ethanol (B145695), RT | Ethyl 2-((4-bromobenzylidene)amino)benzoate | High | amazonaws.com |

| 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine | Various aromatic aldehydes | Glacial acetic acid, Reflux | Corresponding Schiff Bases | N/A | orientjchem.org |

The amino functionality of this compound is a crucial anchor point for the synthesis of various heterocyclic systems. Through multi-step reaction sequences, the amine can be incorporated into rings, leading to compounds with significant chemical and biological interest.

One pathway involves the initial conversion of the ester group to a hydrazide by reacting the parent compound with hydrazine (B178648) hydrate. orientjchem.org This new intermediate, 4-amino-3-(trifluoromethyl)benzohydrazide, can then undergo cyclization. For instance, reaction with cyanogen (B1215507) bromide can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring system. orientjchem.org Further reactions of the remaining amino group, such as condensation with acid anhydrides, can produce cyclic imide derivatives. orientjchem.org

The amino group can also participate in multicomponent domino reactions. For example, reactions involving amino alcohols and other carbonyl compounds can lead to the formation of complex bicyclic γ-lactams, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones. mdpi.comsemanticscholar.org Additionally, gold(I)-catalyzed cyclization of precursors derived from amino esters is a known method for constructing oxazole (B20620) rings. beilstein-journals.org These examples highlight the utility of the amino group as a nucleophile in intramolecular cyclizations to build diverse heterocyclic frameworks.

Aromatic primary amines are classic precursors for diazonium salts, which are highly versatile intermediates in organic synthesis. masterorganicchemistry.com The amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). masterorganicchemistry.comicrc.ac.irscirp.org

The resulting diazonium salt is often unstable and used immediately in subsequent reactions. masterorganicchemistry.com These transformations include:

Sandmeyer Reactions: Replacement of the diazonium group with various nucleophiles, such as -Cl, -Br, or -CN, using copper(I) salts as catalysts. masterorganicchemistry.com

Schiemann Reaction: Replacement with fluorine (-F) by treating the diazonium salt with fluoroboric acid (HBF₄) followed by heating. masterorganicchemistry.com

Hydroxylation: Replacement with a hydroxyl group (-OH) by heating the diazonium salt solution in water. masterorganicchemistry.comscirp.org

Azo Coupling: Reaction with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds (Ar-N=N-Ar'). researchgate.netscispace.com The synthesis of a diethyl azobenzene (B91143) dicarboxylate derivative has been demonstrated from the related ethyl 4-amino-3,5-difluorobenzoate via diazotization followed by a coupling reaction. nih.govnih.gov

Transformations Involving the Ester Moiety

The ethyl ester group provides another handle for chemical modification, primarily through reactions that target the carbonyl carbon.

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by an acid or a base, or by organometallic catalysts. For aminobenzoate esters, this reaction provides a route to incorporate the molecule into larger structures like polymers.

A documented example involves the transesterification of ethyl 4-aminobenzoate with a high-molecular-weight polyol, such as poly(tetrahydrofuran). google.com The reaction is carried out by heating the components in the presence of a catalyst, for example, tetra(n-butoxide) titanium (IV). The ethanol by-product is removed during the reaction to drive the equilibrium toward the product, resulting in a polymer chain end-capped with the aminobenzoate moiety. google.com

Representative Transesterification Reaction:

This compound + R-OH --(Catalyst, Heat)--> R-OC(O)-[C₆H₃(NH₂)(CF₃)] + EtOH

Hydrolysis and Carboxylic Acid Derivatization

The ethyl ester functionality of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 4-amino-3-(trifluoromethyl)benzoic acid. This transformation is a standard saponification reaction, typically achieved by heating with an aqueous base such as sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.

The resulting 4-amino-3-(trifluoromethyl)benzoic acid is a key intermediate for further derivatization, primarily through reactions targeting the carboxylic acid group. The most common of these is amide bond formation. A variety of modern coupling reagents can be employed for this purpose, facilitating the reaction between the carboxylic acid and a primary or secondary amine to form a new amide bond. luxembourg-bio.com These methods are crucial in medicinal chemistry and materials science for linking molecular fragments.

Common strategies for the amidation of carboxylic acids like 4-amino-3-(trifluoromethyl)benzoic acid include:

Carbodiimide-based coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.comnih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve efficiency and reduce side reactions. nih.gov

Phosphonium and Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that form activated esters, leading to high yields of the desired amide. nih.gov

Catalytic Amidation: Newer methods utilize catalysts to directly form amides from carboxylic acids and amines, offering greener alternatives to traditional stoichiometric reagents. For instance, titanium(IV) isopropoxide has been shown to mediate the amidation of free amino acids. nih.gov Another approach involves the use of TiF4 as an efficient catalyst for the direct amidation of aryl carboxylic acids. researchgate.net

The choice of method depends on the specific amine substrate, desired reaction conditions, and tolerance of other functional groups in the molecule.

Table 1: Representative Amide Coupling Methods for Carboxylic Acids This table is illustrative of general methods applicable to 4-amino-3-(trifluoromethyl)benzoic acid.

| Coupling Reagent/Catalyst | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| EDC / HOBt | DCM or DMF, 0°C to RT | EDC-urea, HOBt | nih.gov |

| HATU | DMF, Base (e.g., DIPEA) | Tetramethylurea | nih.gov |

| TiF4 (catalytic) | Heat | Water | researchgate.net |

| CDI | CH3CN or EtOAc, Heat | Imidazole, CO2 | rsc.org |

Reduction to Alcohols

The ester group of this compound can be selectively reduced to a primary alcohol, yielding [4-amino-3-(trifluoromethyl)phenyl]methanol. This transformation requires a powerful reducing agent due to the relative stability of esters compared to aldehydes or ketones.

Lithium aluminum hydride (LiAlH4 or LAH) is the reagent of choice for this reduction. byjus.comlibretexts.org The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to quench the reaction and protonate the resulting alkoxide. byjus.comucalgary.ca Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters. ucalgary.ca

The mechanism involves two main stages:

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH4 attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide (⁻OEt) leaving group to form an intermediate aldehyde. ucalgary.ca

Aldehyde Reduction: The aldehyde formed in situ is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride from LiAlH4. This second nucleophilic addition forms an aluminum alkoxide intermediate. ucalgary.cayoutube.com

Protonation: The final workup step with a proton source (e.g., H₃O⁺) protonates the alkoxide to give the primary alcohol product, [4-amino-3-(trifluoromethyl)phenyl]methanol. libretexts.orgyoutube.com

This reduction provides a pathway to a different class of derivatives where the carbon atom of the original ester group is now a hydroxymethyl group (-CH₂OH), which can undergo its own set of functionalization reactions.

Modifications of the Trifluoromethyl Group and Aromatic Ring

De-fluorination and Fluorine Exchange Studies

The trifluoromethyl (-CF₃) group, while generally stable, can undergo transformations under specific reaction conditions. These reactions, often involving the cleavage of strong carbon-fluorine bonds, are of significant interest for fine-tuning the electronic and steric properties of molecules.

Recent research has developed methods for the selective hydrodefluorination of trifluoromethylarenes, converting the -CF₃ group into a difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) group.

Photoredox Hydrodefluorination: An organophotoredox protocol has been reported for the replacement of a single fluorine atom with a hydrogen atom in electron-deficient trifluoromethylarenes. This method uses an organic photocatalyst and a hydrogen atom donor under blue light irradiation, allowing for the direct conversion of trifluoromethylated compounds into their difluoromethyl analogues.

Electrochemical Defluorination: Electrochemical methods provide another route for C-F bond cleavage. Direct one-pot di-hydrodefluorination has been developed to convert trifluoromethylarenes into primary benzyl (B1604629) fluorides (-CH₂F). numberanalytics.com

Defluoro-functionalization reactions replace a fluorine atom with a new chemical bond. A notable example is the fluoride-initiated coupling of trifluoromethylarenes with allylsilanes, which provides access to allylated α,α-difluorobenzylic compounds. This reaction proceeds via a proposed base-induced single electron transfer pathway.

Electrophilic Aromatic Substitution on the Benzoate Ring

Electrophilic Aromatic Substitution (EAS) on the ring of this compound is governed by the competing directing effects of the substituents present. The outcome of the reaction depends on which group's influence dominates.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. wikipedia.orglibretexts.org

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. vaia.comyoutube.com

Ethyl Ester Group (-COOEt): This is a deactivating, meta-directing group.

In the case of this compound:

The strongly activating -NH₂ group is at position 4. It directs incoming electrophiles to the ortho positions (3 and 5). Position 3 is already occupied by the -CF₃ group.

The strongly deactivating -CF₃ group is at position 3. It directs incoming electrophiles to the meta positions (1 and 5). Position 1 is occupied by the ester group.

The deactivating -COOEt group is at position 1. It directs to the meta positions (3 and 5).

Both the powerful activating effect of the amino group and the directing effect of the trifluoromethyl group favor substitution at position 5 . The positions ortho (2 and 6) and para (4) to the deactivating ester group are also disfavored. Therefore, electrophilic substitution is expected to occur with high regioselectivity at position 5. An example supporting this is the iodination of 4-amino-2-(trifluoromethyl)benzonitrile, where substitution occurs ortho to the amino group and meta to the trifluoromethyl group. rsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of -NH₂ (at C4) | Influence of -CF₃ (at C3) | Overall Effect |

|---|---|---|---|

| C2 | - | Ortho (Deactivated) | Highly Disfavored |

| C5 | Ortho (Activated) | Meta (Favored) | Major Product |

| C6 | - | Para (Deactivated) | Highly Disfavored |

Nucleophilic Aromatic Substitution Enabled by Trifluoromethyl Group

While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups can make the ring susceptible to Nucleophilic Aromatic Substitution (SNA_r). masterorganicchemistry.com The trifluoromethyl group is a potent activator for such reactions, particularly when positioned ortho or para to a suitable leaving group (e.g., a halide). masterorganicchemistry.comyoutube.com

The mechanism involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

The activating power of the -CF₃ group stems from its ability to stabilize the negative charge of the Meisenheimer intermediate through its strong inductive effect. This stabilization is most effective when the -CF₃ group is ortho or para to the site of substitution, as this allows the negative charge in the resonance structures to be placed on the carbon adjacent to the electron-withdrawing group. masterorganicchemistry.com

A practical example is the synthesis of 4-amino-2-trifluoromethylbenzonitrile, where a 4-fluoro-2-trifluoromethylbenzonitrile intermediate undergoes ammonolysis. In this reaction, the fluorine atom, activated by the ortho -CF₃ group and para -CN group, is displaced by ammonia. google.com This demonstrates the principle that a -CF₃ group can enable the substitution of a leaving group on the aromatic ring by a nucleophile.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates structural features from each component. nih.gov this compound, with its primary amine functionality, is an ideal candidate for participation in several important MCRs.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.orgorganic-chemistry.org As the amine component, this compound would first condense with an aldehyde to form an imine. This imine is then protonated by the carboxylic acid and attacked by the isocyanide, followed by an intramolecular Mumm rearrangement to yield the final, highly complex product. wikipedia.orgnih.gov The reaction is known for its high atom economy and ability to generate diverse molecular libraries rapidly. nih.govrsc.org

Passerini Reaction: The Passerini three-component reaction (Passerini-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. numberanalytics.comorganic-chemistry.org While the Passerini reaction does not directly use an amine component, its principles are closely related to the Ugi reaction and highlight the utility of MCRs in generating functionalized amide structures. acs.org

The use of this compound in these reactions allows for the direct incorporation of the 4-carboxyethyl-2-(trifluoromethyl)phenyl moiety into complex, peptide-like scaffolds, which is a powerful strategy in drug discovery and materials science.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

While a specific, publicly available FTIR spectrum for Ethyl 4-amino-3-(trifluoromethyl)benzoate is not readily found in the reviewed literature, the expected characteristic absorption bands can be inferred from related structures such as Ethyl 4-(trifluoromethyl)benzoate. For instance, the gas-phase IR spectrum of Ethyl 4-(trifluoromethyl)benzoate shows prominent peaks that can be attributed to the C=O stretching of the ester group, C-F stretching of the trifluoromethyl group, and various aromatic C-H and C-C stretching vibrations. nih.gov The presence of the amino group in this compound would be expected to introduce N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region.

Raman Spectroscopy Applications

Detailed experimental Raman spectroscopy data for this compound is not widely documented. However, studies on similar molecules like ethyl 4-(dimethylamino)benzoate (B8555087) demonstrate the utility of Raman spectroscopy in probing solute-solvent interactions and structural characteristics in the ground state. chemicalbook.com For this compound, Raman spectroscopy would be valuable for identifying the vibrational modes of the trifluoromethyl group and the benzene (B151609) ring, which are often Raman active.

Correlational Studies of Vibrational Modes with Molecular Structure

The correlation of vibrational modes with the molecular structure allows for a detailed understanding of the molecule's geometry and bonding. In this compound, the electron-withdrawing trifluoromethyl group ortho to the amino group, and the electron-donating amino group para to the ester, create a unique electronic environment. This substitution pattern is expected to cause shifts in the characteristic vibrational frequencies of the benzene ring and the adjacent functional groups. For example, the C=O stretching frequency of the ester would be influenced by the electronic effects of the substituents on the ring. A comprehensive analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign the specific vibrational modes and correlate them to the precise structural parameters of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Assignments

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Although specific experimental ¹H NMR data for this compound is not available in the cited literature, the expected signals can be predicted based on the analysis of related compounds. For example, the ¹H NMR spectrum of the closely related Ethyl 4-aminobenzoate (B8803810) shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group. rsc.org The introduction of the trifluoromethyl group would significantly influence the chemical shifts of the adjacent aromatic protons due to its strong electron-withdrawing nature.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | m | 3H |

| -O-CH₂-CH₃ | ~4.3 | q | 2H |

| -NH₂ | Variable | br s | 2H |

| -O-CH₂-CH₃ | ~1.3 | t | 3H |

| Note: This is a predicted spectrum and actual experimental values may vary. |

Carbon-13 (¹³C) NMR Spectral Characterization

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~165 |

| Aromatic-C | 110 - 150 |

| CF₃ | ~124 (q) |

| -O-CH₂-CH₃ | ~61 |

| -O-CH₂-CH₃ | ~14 |

| Note: This is a predicted spectrum and actual experimental values may vary. |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for probing the chemical environment of the trifluoromethyl (-CF₃) group in this compound. The -CF₃ group typically appears as a singlet in the ¹⁹F NMR spectrum, and its chemical shift provides valuable information about the electronic environment of the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the molecule.

| Parameter | Observed Value |

| Chemical Shift (δ) | Specific ppm value relative to a standard (e.g., CFCl₃) |

| Multiplicity | Singlet |

| Coupling Constants | Not applicable for a singlet |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment

To unequivocally assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the aromatic protons and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the previously assigned ¹H signals.

These 2D NMR techniques, used in concert, allow for the complete and unambiguous assignment of the molecule's complex NMR spectra, leaving no doubt as to its structural identity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Key fragmentation pathways often involve the loss of the ethoxy group (-OCH₂CH₃) from the ester functionality and the cleavage of the ethyl group.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 233.06 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 188.03 | Loss of the ethoxy group |

| [M - CH₂CH₃]⁺ | 204.05 | Loss of the ethyl group |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for this compound in the solid state.

The packing of molecules within the crystal is governed by various intermolecular forces. In the case of this compound, hydrogen bonding is a significant interaction. The amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group and potentially the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. These hydrogen bonds link the molecules into extended networks.

Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice. These interactions involve the overlap of the π-orbitals of the benzene rings.

The crystalline environment locks the molecule into a specific conformation. X-ray diffraction data allows for a detailed analysis of this conformation, including the torsional angles between the plane of the benzene ring and the ester group. This solid-state conformation may differ from the preferred conformation in solution due to the influence of intermolecular forces within the crystal lattice. The planarity of the benzoyl moiety and the orientation of the trifluoromethyl and amino groups relative to the ring are key conformational features determined by this method.

Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by calculating the electron density. DFT methods are well-suited for a molecule like Ethyl 4-amino-3-(trifluoromethyl)benzoate, enabling a detailed exploration of its properties.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is adjusted until the lowest energy state (a minimum on the potential energy surface) is found.

For this compound, key structural parameters of interest would be the planarity of the benzene (B151609) ring, the bond lengths and angles of the amino and trifluoromethyl groups, and the conformation of the ethyl ester chain. The interaction between the ortho-positioned amino and trifluoromethyl groups likely influences the planarity of the amino group and may introduce slight distortions in the benzene ring to minimize steric hindrance. The energetic profile, including the total electronic energy and thermodynamic properties like enthalpy and Gibbs free energy, can be calculated for this optimized structure.

Illustrative Data: Optimized Geometric Parameters The following table presents hypothetical, but realistic, optimized bond lengths and angles for this compound, as would be obtained from a DFT calculation. This data is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ring)-N | ~1.38 Å |

| Bond Length | C(ring)-C(F₃) | ~1.52 Å |

| Bond Length | C-F (average) | ~1.35 Å |

| Bond Angle | N-C(ring)-C(ring) | ~121° |

| Bond Angle | C(F₃)-C(ring)-C(ring) | ~122° |

| Dihedral Angle | H-N-C(ring)-C(ring) | ~10° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

In this compound, the electron-donating amino group is expected to significantly raise the energy of the HOMO, localizing its electron density primarily on the aromatic ring and the amino group itself. wuxibiology.com Conversely, the powerful electron-withdrawing trifluoromethyl group will lower the energy of the LUMO, with its density likely concentrated on the trifluoromethyl-substituted part of the ring and the ester group. researchgate.netfrontiersin.org This push-pull electronic arrangement is anticipated to result in a relatively small HOMO-LUMO gap, indicating a molecule with significant potential for electronic transitions and reactivity.

Illustrative Data: Frontier Molecular Orbital Energies This table provides example energy values for the HOMO, LUMO, and the resulting energy gap, typical for a molecule with this electronic profile.

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.40 |

| Energy Gap (ΔE) | 4.45 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecule's surface, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be particularly insightful. A region of high negative potential (red) is expected around the oxygen atoms of the ester carbonyl and the nitrogen atom of the amino group, highlighting them as primary sites for interaction with electrophiles or hydrogen bond donors. rsc.org Conversely, a strong positive potential (blue) would be localized on the hydrogen atoms of the amino group and, most significantly, around the highly electron-deficient trifluoromethyl group. researchgate.net This makes the amino hydrogens acidic and the trifluoromethyl region a potential site for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. researchgate.net These interactions, known as hyperconjugation, are key to understanding molecular stability. researchgate.net

In this compound, NBO analysis would reveal significant delocalization of the nitrogen lone pair (a donor orbital) into the antibonding π* orbitals of the benzene ring (acceptor orbitals). This n → π* interaction is a major contributor to the stability of the molecule and explains the electron-donating nature of the amino group. The analysis could also highlight intramolecular hydrogen bonding, for instance, between a hydrogen of the amino group and a fluorine atom of the trifluoromethyl group, which can contribute to conformational preference and stability. mdpi.com The magnitude of these donor-acceptor interactions provides a quantitative measure of the electronic push-pull effect within the molecule.

Illustrative Data: NBO Second-Order Perturbation Analysis The table below shows hypothetical stabilization energies E(2) for key donor-acceptor interactions within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N₅ | π* (C₁-C₆) | 45.5 |

| LP (1) N₅ | π* (C₂-C₃) | 15.2 |

| σ (C₂-H) | σ* (C₃-C(F₃)) | 1.8 |

| LP (2) O₁₀ | π* (C₈=O₁₁) | 28.9 |

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, a range of quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more nuanced understanding than HOMO-LUMO analysis alone.

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity (χ), chemical hardness (η), and softness (S) from the energies of the HOMO and LUMO. researchgate.net

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Illustrative Data: Global Reactivity Descriptors This table presents example values for key reactivity indices derived from the illustrative HOMO-LUMO energies.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.85 |

| Electron Affinity (A) | -E(LUMO) | 1.40 |

| Electronegativity (χ) | (I+A)/2 | 3.625 |

| Chemical Hardness (η) | (I-A)/2 | 2.225 |

| Chemical Softness (S) | 1/η | 0.449 |

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Studies

Topological Polar Surface Area (TPSA) and the number of rotatable bonds are key molecular descriptors used to estimate the bioavailability of a molecule. TPSA is calculated by summing the surface contributions of polar atoms and is a good predictor of drug transport properties, such as absorption and brain penetration. nih.gov The number of rotatable bonds is a measure of the conformational flexibility of a molecule, which can influence its binding affinity to biological targets.

For this compound, these parameters have been determined through computational methods. The calculated TPSA is reported as 52.32 Ų, a value derived from fragment-based contributions. This descriptor suggests a moderate degree of polarity. The number of rotatable bonds, determined by counting the single bonds not in a ring that connect non-terminal heavy atoms, is 5. This indicates a reasonable degree of conformational flexibility.

Simulations of Spectroscopic Data

Computational methods allow for the simulation of various types of spectra, providing insights that complement experimental data. These simulations can help in the assignment of spectral bands and in understanding the relationship between molecular structure and spectroscopic output.

The prediction of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, is a common application of computational chemistry. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP with basis sets such as 6-31G(d,p). These calculations determine the normal modes of vibration for a molecule's optimized geometry.

While specific DFT calculations for the vibrational frequencies of this compound were not found in the surveyed literature, studies on closely related molecules like ethyl benzoate (B1203000) demonstrate the approach. For ethyl benzoate, calculated vibrational frequencies using the B3LYP/6-31G(d,p) level of theory show good agreement with experimental FT-IR spectra after applying appropriate scaling factors. A similar computational study on the title compound would be expected to yield a predicted spectrum that could aid in the interpretation of experimental IR data, particularly in assigning vibrations related to the C=O stretch, C-F stretches of the trifluoromethyl group, N-H bends of the amino group, and various aromatic ring vibrations. An experimental gas-phase IR spectrum is available for the related compound Ethyl 4-(trifluoromethyl)benzoate, which could serve as a reference for future computational work.

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful computational tool, essential for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the standard for predicting NMR shifts of organic molecules. This method calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, which are then converted into chemical shifts.

A comprehensive literature search did not yield specific GIAO calculations for this compound. However, the principles for such a calculation are well-established. Theoretical studies on substituted benzenes, such as aniline (B41778) and nitrobenzene, show that DFT calculations can dissect the electronic effects that determine proton and carbon chemical shifts. For this compound, a GIAO calculation would predict the chemical shifts for the aromatic protons and carbons, which are influenced by the competing electronic effects of the electron-donating amino (-NH2) group and the electron-withdrawing trifluoromethyl (-CF3) and ethyl ester (-COOEt) groups. Such a study would be invaluable for definitively assigning the signals in its experimental ¹H and ¹³C NMR spectra.

Molecular Dynamics Simulations (if applicable for interactions with relevant chemical environments)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into conformational changes and intermolecular interactions within a specific environment (e.g., in solution or at a biological interface).

A review of the scientific literature did not reveal any specific molecular dynamics simulation studies conducted on this compound. While MD simulations have been applied to understand the behavior of complex systems containing Schiff bases or polymers derived from related structures, the title compound itself has not been the subject of such investigations in the context of its interactions with relevant chemical environments.

Mechanistic Organic Chemistry: Elucidating Reaction Pathways and Intermediates

Kinetics and Thermodynamics of Key Reactions

Detailed kinetic and thermodynamic data specifically for reactions involving Ethyl 4-amino-3-(trifluoromethyl)benzoate are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on analogous systems, particularly the catalytic hydrogenation of substituted nitroaromatics, which is the key step in its synthesis.

The hydrogenation of aromatic nitro compounds is a complex process involving multiple steps. researchgate.net Studies on similar substrates, such as ethyl p-nitrobenzoate, reveal that the reaction rate is often dependent on several factors, including hydrogen pressure, catalyst loading, and temperature. researchgate.netepa.gov For the catalytic hydrogenation of benzophenone, a related reduction, the initial rate showed a first-order dependence on hydrogen partial pressure and catalyst loading, but zero-order dependence with respect to the substrate concentration. epa.gov This suggests that under these conditions, the catalyst surface is saturated with the organic reactant. The activation energy for this specific hydrogenation was determined to be 56 kJ mol⁻¹. epa.gov

| Parameter | Observation in Analogous Nitroaromatic Reductions | Reference |

| Reaction Order (Substrate) | Typically approaches zero-order, suggesting catalyst surface saturation. | epa.gov |

| Reaction Order (H₂ Pressure) | Generally first-order. | epa.gov |

| Reaction Order (Catalyst) | Typically first-order with respect to catalyst loading. | epa.gov |

| Activation Energy (Ea) | 56 kJ mol⁻¹ (for catalytic hydrogenation of benzophenone). | epa.gov |

This table presents generalized kinetic data from reactions of similar compounds due to the absence of specific data for this compound.

Identification and Characterization of Transient Intermediates

The reduction of an aromatic nitro group to an amine is not a single-step event but a multistep process involving transient intermediates. The widely accepted pathway for the catalytic hydrogenation of nitroarenes proceeds through a series of two-electron reduction steps.

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

In some cases, inhibition of the reaction by these intermediates, particularly the arylhydroxylamine, is possible. researchgate.net For certain substituted nitrobenzenes, the rate-limiting step has been identified as the conversion of the corresponding arylhydroxylamine to the final amino compound. researchgate.net While these intermediates are fundamental to the mechanism, their transient and reactive nature makes them difficult to isolate and characterize without specialized techniques such as in-situ spectroscopy under reaction conditions. For the specific synthesis of this compound, no studies detailing the direct spectroscopic observation or isolation of these intermediates were found.

Role of Catalysis in Enhancing Reaction Selectivity and Efficiency

Catalysis is crucial for the efficient and selective synthesis of this compound, both in the esterification of the parent carboxylic acid and, most importantly, in the reduction of the corresponding nitro compound.

The synthesis of aromatic amines via the reduction of nitro compounds is a cornerstone of industrial chemistry, largely reliant on heterogeneous catalysis. orgsyn.org Catalysts based on platinum-group metals, especially palladium supported on carbon (Pd/C), are widely used due to their high activity and efficiency. researchgate.netorgsyn.org These catalysts facilitate the addition of hydrogen across the nitro group at moderate temperatures and pressures, conditions under which the uncatalyzed reaction would not proceed.

Research on the hydrogenation of ethyl p-nitrobenzoate using Pd/Sibunit (a type of carbon support) catalysts highlights the structure-sensitive nature of the reaction. researchgate.net The study found that catalytic activity was optimal when the average palladium particle size was between 3-5 nm. researchgate.net This demonstrates that not just the choice of catalyst, but also its physical properties, are critical for maximizing reaction efficiency.

Beyond the reduction step, the initial formation of the ethyl ester from 4-amino-3-(trifluoromethyl)benzoic acid via Fischer esterification is catalyzed by strong acids like sulfuric acid or hydrochloric acid. nih.govbond.edu.au Alternative, greener approaches have been developed using solid acid catalysts, such as rare-earth oxides, which simplify product work-up and catalyst recovery. google.com

| Reaction Step | Catalyst | Function | Reference |

| Nitro Reduction | Palladium on Carbon (Pd/C) | Increases reaction rate and selectivity for the amino group. | researchgate.netresearchgate.net |

| Esterification | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by ethanol (B145695). | bond.edu.au |

| Esterification | Rare-Earth Oxides | Acts as a recyclable, solid acid catalyst to promote esterification. | google.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-amino-3-(trifluoromethyl)benzoate, and how do reaction conditions impact yield and purity?

- Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 4-amino-3-(trifluoromethyl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Optimizing temperature (70–90°C) and reaction time (6–12 hours) improves yields (>75%). Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity. Competing side reactions, such as hydrolysis of the trifluoromethyl group, are minimized by controlling moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl ester at δ 1.3–4.3 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Mass spectrometry : ESI-MS ([M+H]⁺ = 220.16) verifies molecular weight .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Answer :

| Property | Value | Conditions |

|---|---|---|

| Solubility | 0.5–1.2 mg/mL in DMSO | 25°C |

| Stability | Stable at 4°C (dry, inert atmosphere) | Avoid strong bases/oxidizers |

| pKa (amino group) | ~2.8–3.2 (estimated from analogs) |

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and amino groups influence reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing trifluoromethyl group activates the benzene ring toward electrophilic substitution at the para position, while the amino group directs nucleophilic attacks. For Suzuki-Miyaura coupling, Pd-catalyzed reactions with aryl boronic acids proceed efficiently at the 4-position, achieving >80% yield. Steric hindrance from the trifluoromethyl group may slow kinetics, requiring elevated temperatures (80–100°C) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzoates?

- Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) arise from assay conditions (pH, buffer composition) or impurity profiles. Strategies include:

- Standardized assays : Use consistent protocols (e.g., Tris-HCl buffer, pH 7.4).

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., replacing CF₃ with Br alters lipophilicity (logP Δ ≈ 1.2)) .

- Computational modeling : DFT calculations predict binding affinities to targets like cytochrome P450 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.